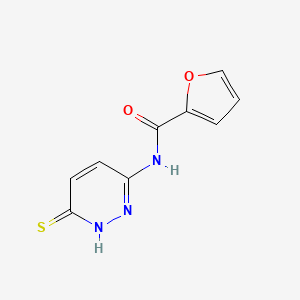
4-Cyclopropoxyphenylboronic acid
概要
説明
4-Cyclopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BO3 . Its average mass is 177.993 Da and its mono-isotopic mass is 178.080124 Da .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropoxyphenylboronic acid consists of a phenyl ring (benzene ring) attached to a boronic acid group and a cyclopropoxy group . The boronic acid group is bound to the phenyl ring, and the cyclopropoxy group is attached to the phenyl ring .Physical And Chemical Properties Analysis
4-Cyclopropoxyphenylboronic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
1. Synthesis and Bioactivity of Derivatives
Cyclopropanecarboxylic acid derivatives, closely related to 4-Cyclopropoxyphenylboronic acid, have shown promise in herbicidal and fungicidal activities. A study by Tian et al. (2009) synthesized new thioureas using cyclopropanecarboxylic acid and found notable herbicidal and fungicidal properties in some compounds (Tian, Song, Wang, & Liu, 2009).
2. Rhodium-Catalyzed Reactions
Rhodium-catalyzed addition/ring-opening reactions involving arylboronic acids, like 4-Cyclopropoxyphenylboronic acid, can yield significant derivatives. Matsuda, Makino, & Murakami (2004) demonstrated how cyclobutanones react with arylboronic acids in the presence of a Rh(I) complex, forming butyrophenone derivatives, which are valuable in organic synthesis (Matsuda, Makino, & Murakami, 2004).
3. Fluorescence Sensor Development
4-Carboxyphenylboronic acid, similar to 4-Cyclopropoxyphenylboronic acid, has been used to create fluorescent carbon quantum dots for sensing applications. A study by Sun et al. (2021) explored this application for detecting benzo[a]pyrene in water, showcasing the potential of boronic acid derivatives in environmental monitoring (Sun et al., 2021).
4. Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials, which can include derivatives like 4-Cyclopropoxyphenylboronic acid, have been used in drug delivery systems and biosensors. Lan & Guo (2019) highlighted these applications, particularly focusing on interactions with glucose and sialic acid (Lan & Guo, 2019).
5. Nanoparticle Functionalization for Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles, similar in function to 4-Cyclopropoxyphenylboronic acid derivatives, have been researched for their potential as antiviral therapeutics. Khanal et al. (2013) discussed attaching phenylboronic acid moieties to nanoparticles for use against viruses like Hepatitis C, indicating a new avenue for antiviral drug development (Khanal et al., 2013).
Safety And Hazards
The safety data sheet for 4-Cyclopropoxyphenylboronic acid indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
(4-cyclopropyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOGQYKHWNGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681860 | |
| Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropoxyphenylboronic acid | |
CAS RN |
871829-90-2 | |
| Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

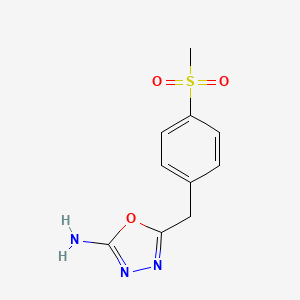
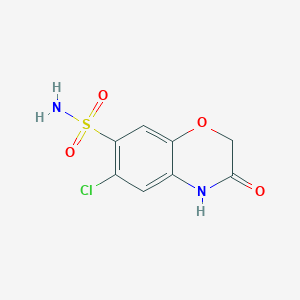
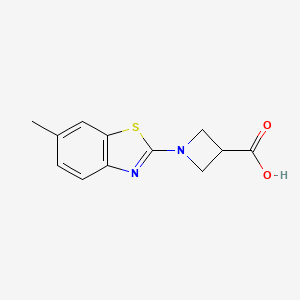
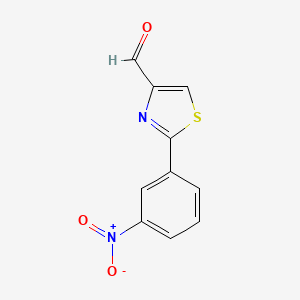
![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)
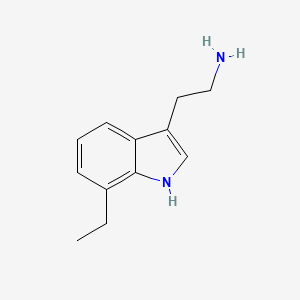
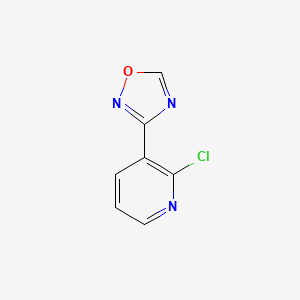
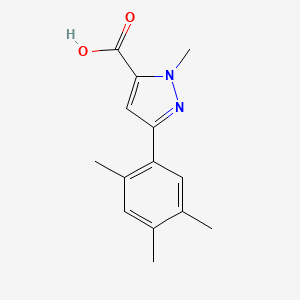
![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)
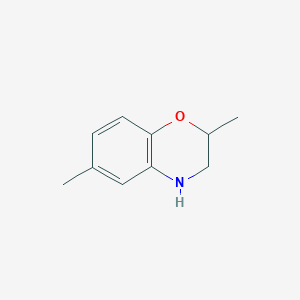
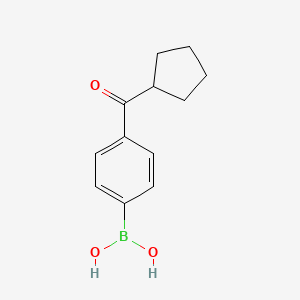
![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)
